2,4-Difluoro-5-methylbenzene-1-sulfonyl chloride
Overview
Description
Molecular Structure Analysis
The molecular structure of 2,4-Difluoro-5-methylbenzene-1-sulfonyl chloride can be represented by the InChI code:1S/C7H5ClF2O2S/c1-4-2-7(13(8,11)12)6(10)3-5(4)9/h2-3H,1H3
. This indicates that the molecule consists of a benzene ring substituted with two fluorine atoms, one methyl group, and one sulfonyl chloride group. Physical And Chemical Properties Analysis
The molecular weight of 2,4-Difluoro-5-methylbenzene-1-sulfonyl chloride is 226.63 . Unfortunately, other specific physical and chemical properties such as melting point, boiling point, and density were not found in the available resources.Scientific Research Applications
Application 1: Cancer Research
- Summary of the Application : This compound has been used in the development of potent 2,4-difluoro-linker poly(ADP-ribose) polymerase 1 (PARP1) inhibitors, which have shown enhanced water solubility and in vivo anticancer efficacy .
- Methods of Application or Experimental Procedures : The compound was used to derive a series of 2,4-difluorophenyl-linker analogs from olaparib, a known PARP1 inhibitor . The analogs were then tested for their ability to inhibit the proliferation of Chinese hamster lung fibroblast V-C8 cells .
- Results or Outcomes : Four potent analogs effectively inhibited the proliferation of the cells in vitro, and showed specificity toward BRCA-deficient cells . In a BRCA1-mutated xenograft model, one of the compounds exhibited more prominent tumor growth inhibition compared with the same dose of olaparib .
Application 2: DNA Sequencing
- Summary of the Application : The compound has been used as a thymine isostere to facilitate assignment in highly redundant DNA sequences .
- Methods of Application or Experimental Procedures : The compound was substituted into the DNA sequences, and its effects on the sequences were then analyzed .
- Results or Outcomes : The results of this application were not detailed in the source .
Application 3: Preparation of Poly(Aryl Ether Sulfonamide)s
- Summary of the Application : This compound has been used in the preparation of poly(aryl ether sulfonamide)s .
- Methods of Application or Experimental Procedures : The compound was used to prepare 2,4-difluoro-N,N-dimethylbenzenesulfonamide, a precursor for poly(aryl ether sulfonamide)s .
- Results or Outcomes : The results of this application were not detailed in the source .
Application 4: Anti-HIV-1 Activity
- Summary of the Application : This compound has been used in the preparation of benzenesulfonamide quinoline derivatives with potent anti-HIV-1 (human immunodeficiency virus type 1) activity .
- Methods of Application or Experimental Procedures : The compound was used to prepare 2,4-difluoro-N-methyl-N-(quinolin-8-yl)benzenesulfonamide, N-ethyl-2,4-difluoro-N-(quinolin-8-yl)benzenesulfonamide, and 2,4-difluoro-N-(quinolin-8-yl)benzenesulfonamide . These derivatives were then tested for their anti-HIV-1 activity .
- Results or Outcomes : The results of this application were not detailed in the source .
Application 5: Advanced Technology Research
- Summary of the Application : This compound is used in various fields of advanced technology research, including life sciences, organic synthesis, and environmental measurement reagents .
- Methods of Application or Experimental Procedures : The specific methods of application or experimental procedures were not detailed in the source .
- Results or Outcomes : The results of this application were not detailed in the source .
properties
IUPAC Name |
2,4-difluoro-5-methylbenzenesulfonyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClF2O2S/c1-4-2-7(13(8,11)12)6(10)3-5(4)9/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHQWNCRFCWGHEX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1F)F)S(=O)(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClF2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Difluoro-5-methylbenzene-1-sulfonyl chloride |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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